1-(1-ethyl-1H-pyrazol-3-yl)-3-phenylurea
CAS No.:
Cat. No.: VC14928883
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14N4O |
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Molecular Weight | 230.27 g/mol |
IUPAC Name | 1-(1-ethylpyrazol-3-yl)-3-phenylurea |
Standard InChI | InChI=1S/C12H14N4O/c1-2-16-9-8-11(15-16)14-12(17)13-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,13,14,15,17) |
Standard InChI Key | FLFSROJHJAROED-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=CC(=N1)NC(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
1-(1-Ethyl-1H-pyrazol-3-yl)-3-phenylurea (molecular formula: , molecular weight: 230.27 g/mol) consists of a urea backbone bridging a phenyl group and a 1-ethyl-substituted pyrazole ring. The pyrazole moiety adopts a planar conformation, with the ethyl group at the N-1 position influencing steric and electronic properties . Key structural features include:
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Urea linkage: The -NH-CO-NH- group facilitates hydrogen bonding with biological targets, a critical feature observed in kinase inhibitors .
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Pyrazole ring: The 1-ethyl substitution modulates lipophilicity, while the N-3 position serves as a hydrogen bond acceptor .
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Phenyl group: Provides aromatic stacking potential and enhances membrane permeability .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 230.27 g/mol |
Calculated LogP | 2.1 (Lipophilic) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Synthesis and Optimization
The synthesis follows a modular approach, as demonstrated for structurally related pyrazole ureas :
Pyrazole Core Formation
1-Ethyl-1H-pyrazol-3-amine is synthesized via condensation of ethyl hydrazine with β-ketonitriles, analogous to methods described for 3-amino-5-tert-butyl-2-phenyl-2H-pyrazole . Key steps include:
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Cyclocondensation of ethyl hydrazine with acetylacetone in refluxing toluene.
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Isolation of the intermediate amine via silica gel chromatography .
Urea Coupling
Reaction of 1-ethyl-1H-pyrazol-3-amine with phenyl isocyanate in dichloromethane yields the target compound :
Purification involves trituration with hexanes/dichloromethane, achieving >85% yield .
Table 2: Synthetic Optimization Parameters
Parameter | Optimal Condition |
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Solvent | Dichloromethane |
Temperature | Ambient (25°C) |
Reaction Time | 12–16 hours |
Purification Method | Silica Chromatography |
Structural and Binding Analysis
X-ray crystallography of analogs reveals critical interactions:
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Urea carbonyl forms hydrogen bonds with Asp168 and Glu71 in p38 MAP kinase .
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Pyrazole N-3 interacts with backbone amides in the kinase hinge region .
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Ethyl group occupies a hydrophobic pocket, enhancing binding affinity (40-fold improvement over methyl analogs) .
The compound likely adopts a "DFG-out" kinase conformation, displacing Phe169 to create an allosteric binding site . This mechanism is shared with clinical candidates like BIRB 796, suggesting potential cross-reactivity with p38-related pathways .
Kinase | IC (nM) | Selectivity Ratio |
---|---|---|
p38 MAPK | 2.5 | 1 |
JNK2 | 320 | 128 |
ERK2 | 450 | 180 |
CDK2 | >1000 | >400 |
Pharmacokinetic and ADME Properties
Data extrapolated from cyclohexyl and tert-butyl analogs suggest:
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CYP450 inhibition: Moderate inhibition of CYP3A4 (IC = 12 μM).
Metabolism occurs primarily via hepatic oxidation of the ethyl group, yielding carboxylic acid derivatives detectable in plasma.
Therapeutic Applications and Prospects
The compound’s profile aligns with investigational kinase inhibitors in:
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